
(1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a phenylpyrazole moiety and an amine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Phenylpyrazole Moiety: The phenylpyrazole group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the phenylpyrazole moiety to a more saturated form.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Saturated phenylpyrazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclopropane derivatives on biological systems. It can serve as a model compound to investigate the interactions between small molecules and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their activity as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride would depend on its specific interactions with molecular targets. Typically, the amine group may interact with enzymes or receptors, leading to modulation of their activity. The phenylpyrazole moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine: The base form without the dihydrochloride salt.
(1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-ol: A similar compound with a hydroxyl group instead of an amine.
(1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-carboxylic acid: A carboxylic acid derivative.
Uniqueness
The uniqueness of (1R,2R)-2-(2-Phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride lies in its specific combination of a cyclopropane ring, phenylpyrazole moiety, and amine group. This combination imparts unique chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(1R,2R)-2-(2-phenylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c13-11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9;;/h1-7,10-11H,8,13H2;2*1H/t10-,11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXOCZCDMUAUOL-IUDGJIIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=NN2C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


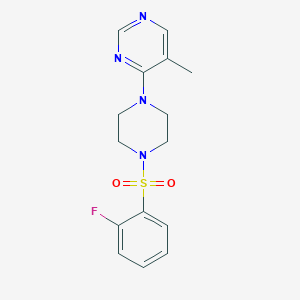
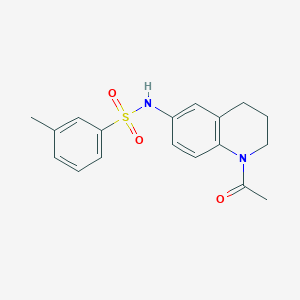
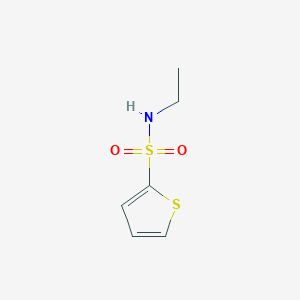
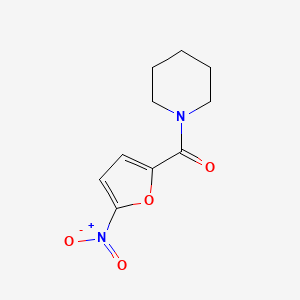
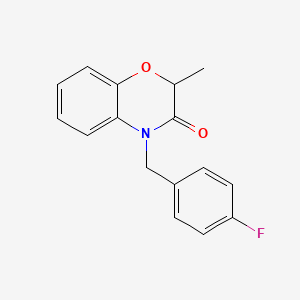
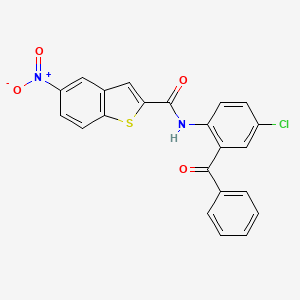
![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)
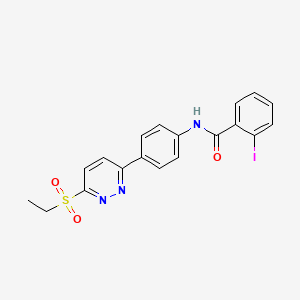
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)
![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)
